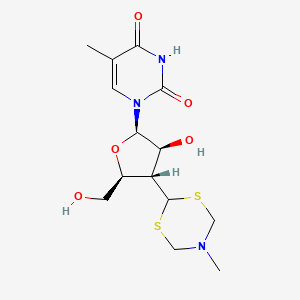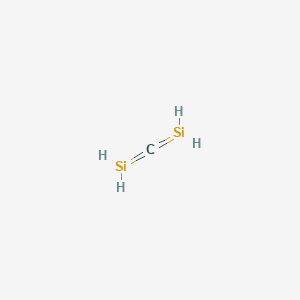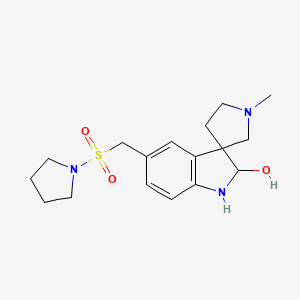
Spiroalmotriptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiroalmotriptan involves the formation of the spiro[indoline-3,3’-pyrrolidin]-2-ol core structure. One common synthetic route includes the reaction of indoline derivatives with pyrrolidine derivatives under specific conditions to form the spiro compound . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Spiroalmotriptan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in alcohol solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Spiroalmotriptan has a wide range of scientific research applications:
Mechanism of Action
Spiroalmotriptan exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of vascular tone and neurotransmitter release . By binding to these receptors, this compound narrows blood vessels in the brain, reduces the release of pain-causing substances, and inhibits the transmission of pain signals .
Comparison with Similar Compounds
Similar Compounds
Almotriptan: A closely related compound with similar serotonin receptor agonist activity.
Sumatriptan: Another triptan compound used for migraine treatment.
Rizatriptan: Similar in structure and function to spiroalmotriptan.
Uniqueness
This compound is unique due to its spiro structure, which imparts distinct physicochemical properties and potentially different pharmacokinetic and pharmacodynamic profiles compared to other triptans . This uniqueness may translate to differences in efficacy, side effects, and therapeutic applications .
Properties
CAS No. |
1309457-18-8 |
|---|---|
Molecular Formula |
C17H25N3O3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1'-methyl-5-(pyrrolidin-1-ylsulfonylmethyl)spiro[1,2-dihydroindole-3,3'-pyrrolidine]-2-ol |
InChI |
InChI=1S/C17H25N3O3S/c1-19-9-6-17(12-19)14-10-13(4-5-15(14)18-16(17)21)11-24(22,23)20-7-2-3-8-20/h4-5,10,16,18,21H,2-3,6-9,11-12H2,1H3 |
InChI Key |
LXSWXVHNXSOIPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C(NC3=C2C=C(C=C3)CS(=O)(=O)N4CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


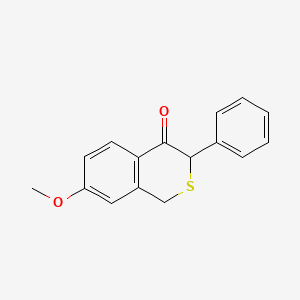

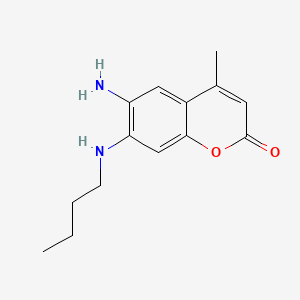

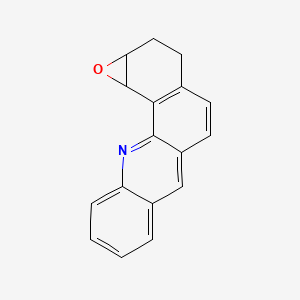

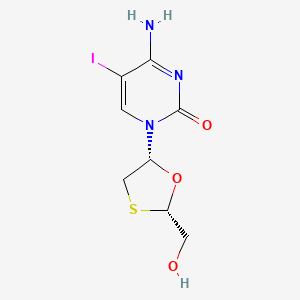



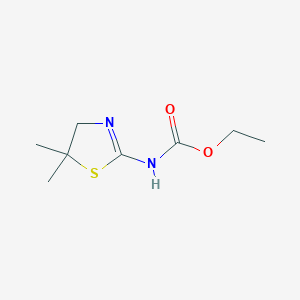
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
